tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a tert-butyl group, an aminoethyl group, a hydroxyl group, and a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with an appropriate amine to introduce the aminoethyl group. The final step involves hydrolysis to introduce the hydroxyl group and subsequent formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidine-4-one derivatives.
Reduction: Piperidine-4-amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in the construction of pharmaceuticals and other organic compounds.
Biology: This compound can be used in biological research to study enzyme inhibition and protein interactions. Its structural similarity to certain biological molecules allows it to act as a probe or inhibitor in biochemical assays.
Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic effects. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is also used in the chemical industry for the synthesis of polymers and other materials. Its unique properties make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism by which tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may inhibit enzymes by binding to their active sites, preventing substrate interaction. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Similar structure but with a different amino group placement.
Piperidine-4-carboxylic acid tert-butyl ester: Similar core structure but without the aminoethyl group.
Properties
IUPAC Name |
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-9(13)12(16)5-7-14(8-6-12)10(15)17-11(2,3)4;/h9,16H,5-8,13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHCESTXYVCZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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